

Spectroscopic Analysis of 2-Ethyl-3-methyl-1-pentene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-3-methyl-1-pentene**

Cat. No.: **B13827903**

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **2-Ethyl-3-methyl-1-pentene**, targeting researchers, scientists, and professionals in drug development. Below, you will find detailed tables of spectroscopic data, experimental protocols for acquiring such data, and a workflow diagram illustrating the analytical process.

Data Presentation

The following tables summarize the predicted and experimental spectroscopic data for **2-Ethyl-3-methyl-1-pentene** and its isomers. Due to the limited availability of experimental data for the specific target molecule, predicted values and data from closely related isomers are included for comparative purposes.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Ethyl-3-methyl-1-pentene**

Protons	Chemical Shift (ppm)	Multiplicity	Integration
=CH ₂	~4.7 - 4.9	m	2H
-CH(CH ₃)-	~2.0 - 2.2	m	1H
-CH ₂ - (ethyl)	~1.9 - 2.1	q	2H
-CH ₂ - (pentene)	~1.3 - 1.5	m	2H
-CH ₃ (methyl on C3)	~0.9 - 1.1	d	3H
-CH ₃ (ethyl)	~0.8 - 1.0	t	3H
-CH ₃ (pentene)	~0.8 - 1.0	t	3H

Note: Data is predicted and ranges may vary based on the prediction software and solvent used.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Ethyl-3-methyl-1-pentene**

Carbon	Chemical Shift (ppm)
C=CH ₂	~150 - 155
=CH ₂	~110 - 115
-CH(CH ₃)-	~40 - 45
-CH ₂ - (ethyl)	~25 - 30
-CH ₂ - (pentene)	~20 - 25
-CH ₃ (methyl on C3)	~15 - 20
-CH ₃ (ethyl)	~10 - 15
-CH ₃ (pentene)	~10 - 15

Note: Data is predicted and ranges may vary based on the prediction software and solvent used.

Table 3: Infrared (IR) Spectroscopic Data for Isomers of **2-Ethyl-3-methyl-1-pentene**

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Isomer
=C-H stretch	~3080	Medium	3-Ethyl-2-methyl-1-pentene[1]
C-H stretch (alkane)	~2850-2970	Strong	3-Ethyl-2-methyl-1-pentene[1]
C=C stretch	~1640	Medium	3-Ethyl-2-methyl-1-pentene[1]
-CH ₂ bend	~1460	Medium	3-Ethyl-2-methyl-1-pentene[1]
=C-H bend	~890	Strong	3-Ethyl-2-methyl-1-pentene[1]

Note: Experimental data for the isomer 3-Ethyl-2-methyl-1-pentene is presented as a reference.

Table 4: Mass Spectrometry Data for Isomers of **2-Ethyl-3-methyl-1-pentene**

m/z	Relative Intensity (%)	Proposed Fragment	Isomer
112	~15	$[M]^+$	3-Ethyl-2-methyl-2-pentene[2]
97	~30	$[M - CH_3]^+$	3-Ethyl-2-methyl-2-pentene[2]
83	~100	$[M - C_2H_5]^+$	3-Ethyl-2-methyl-2-pentene[2]
69	~40	$[C_5H_9]^+$	3-Ethyl-2-methyl-2-pentene[2]
55	~75	$[C_4H_7]^+$	3-Ethyl-2-methyl-2-pentene[2]
41	~65	$[C_3H_5]^+$	3-Ethyl-2-methyl-2-pentene[2]

Note: Experimental data for the isomer 3-Ethyl-2-methyl-2-pentene is presented as a reference. The fragmentation pattern for **2-Ethyl-3-methyl-1-pentene** is expected to be similar, with a prominent peak corresponding to the loss of an ethyl group.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: A 5-10 mg sample of **2-Ethyl-3-methyl-1-pentene** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

- ^1H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: The carbon NMR spectrum is acquired with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

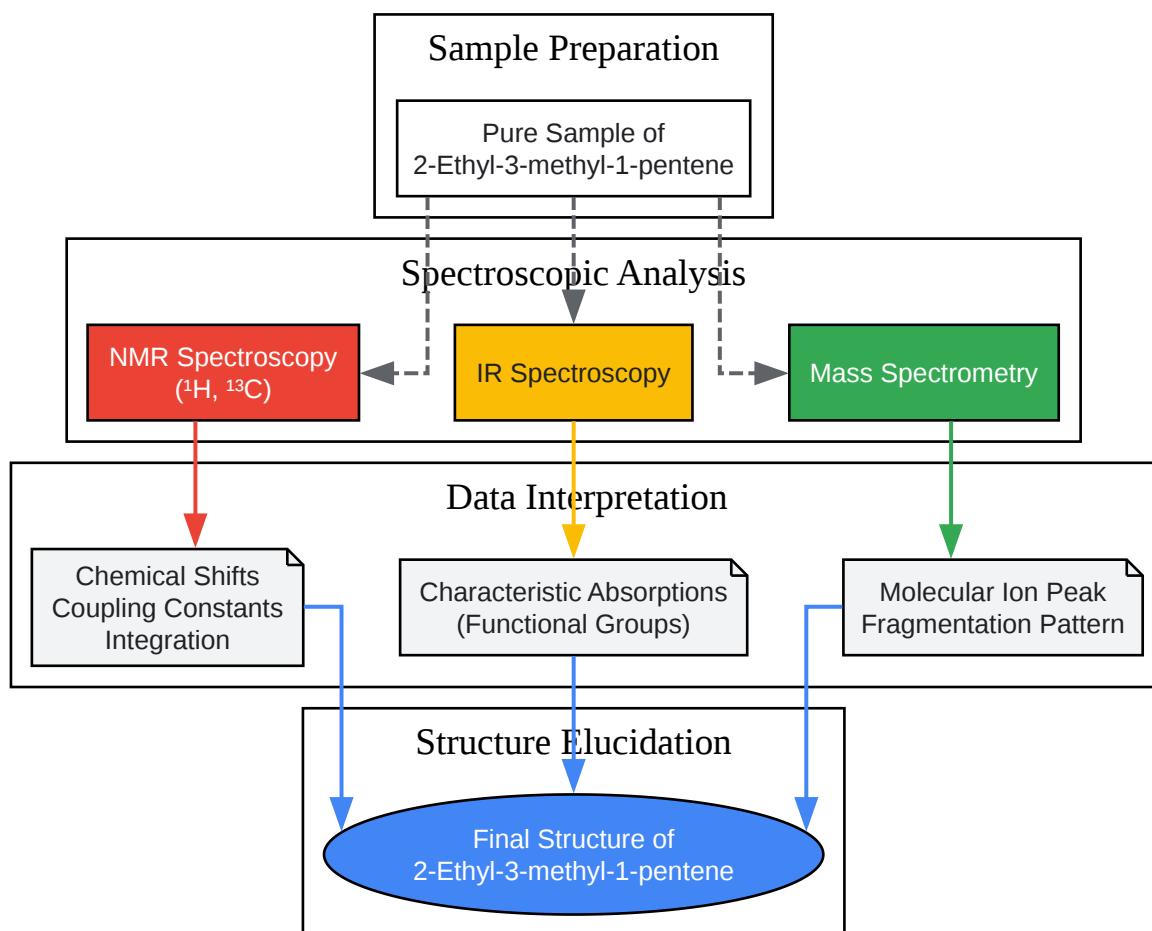
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: For a liquid sample like **2-Ethyl-3-methyl-1-pentene**, a neat spectrum can be obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The typical spectral range is $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- Ionization: Electron Ionization (EI) is a common method for volatile organic compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or other detector records the abundance of each ion.
- Data Analysis: A mass spectrum is generated, plotting the relative intensity of ions as a function of their m/z ratio.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as **2-Ethyl-3-methyl-1-pentene**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Pentene, 3-ethyl-2-methyl- | C8H16 | CID 140591 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-Pentene, 3-ethyl-2-methyl- [webbook.nist.gov]

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Ethyl-3-methyl-1-pentene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13827903#spectroscopic-data-for-2-ethyl-3-methyl-1-pentene-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com